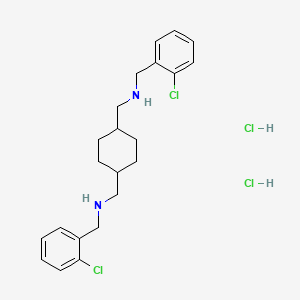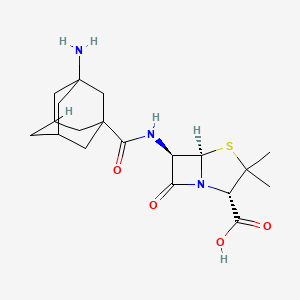
Amantocillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
準備方法
アマントシリンの調製には、特定の試薬と条件を使用する合成経路が関与します。 一般的な方法の 1 つには、2 mg の薬剤を 50 μL のジメチルスルホキシド (DMSO) に溶解して、40 mg/mL の濃度の原液を作成する方法があります この溶液は、その後、さまざまな用途にさらに処理することができます。
化学反応の分析
アマントシリンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化反応ではスルホキシドまたはスルホンが生成される場合があり、還元反応ではアミンまたはアルコールが生成される可能性があります。
科学研究への応用
アマントシリンは、幅広い科学研究への応用があります。化学では、抗生物質の作用と耐性メカニズムの研究に使用されます。生物学では、細菌細胞壁合成と抗生物質が細菌の増殖に与える影響を調査するためのツールとして役立ちます。医学では、アマントシリンは前臨床研究で、治療薬としての可能性を評価するために使用されます。 工業的な応用には、新規抗生物質の開発と抗生物質耐性メカニズムの研究における使用が含まれます .
科学的研究の応用
Amantocillin has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic action and resistance. In biology, it serves as a tool for investigating bacterial cell wall synthesis and the effects of antibiotics on bacterial growth. In medicine, this compound is used in preclinical studies to evaluate its potential as a therapeutic agent. Industrial applications include its use in the development of new antibiotics and the study of antibiotic resistance mechanisms .
作用機序
アマントシリンの作用機序には、細菌細胞壁合成の阻害が関与します。 これは、細菌細胞壁のペニシリン結合タンパク質 (PBP) に結合し、自己溶解酵素のアップレギュレーションと細胞壁合成の阻害を引き起こします . これにより、細菌細胞の溶解と死滅が起こります。
類似化合物との比較
アマントシリンは、アモキシシリンやアンプシリンなどの他のペニシリン誘導体と似ています。これは、それを際立たせる独特の特性を持っています。 たとえば、アマントシリンは、アモキシシリンやアンプシリンと比較して、分子量が大きく、化学構造が異なります
類似化合物::- アモキシシリン
- アンプシリン
- ペニシリン G
特性
CAS番号 |
10004-67-8 |
|---|---|
分子式 |
C19H27N3O4S |
分子量 |
393.5 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[(3-aminoadamantane-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H27N3O4S/c1-17(2)12(15(24)25)22-13(23)11(14(22)27-17)21-16(26)18-4-9-3-10(5-18)7-19(20,6-9)8-18/h9-12,14H,3-8,20H2,1-2H3,(H,21,26)(H,24,25)/t9?,10?,11-,12+,14-,18?,19?/m1/s1 |
InChIキー |
AZGNYRUNQKZSJQ-LMYIQIHKSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C34CC5CC(C3)CC(C5)(C4)N)C(=O)O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Amantocillin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


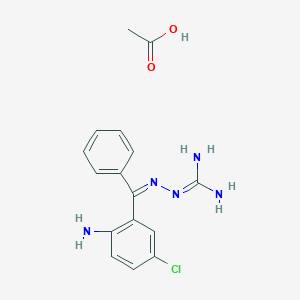
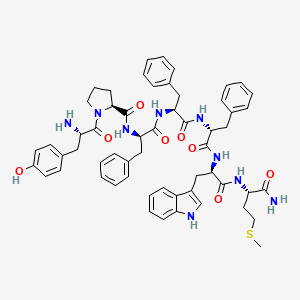
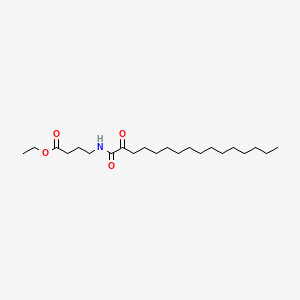
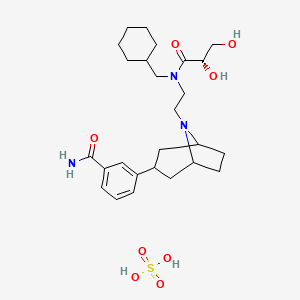



![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)

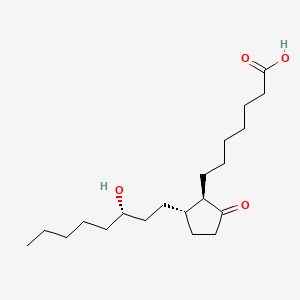
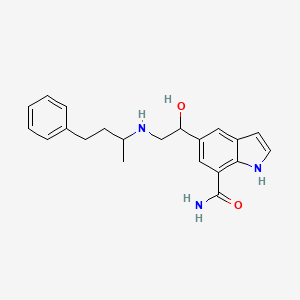
![4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide](/img/structure/B1665879.png)
![1-[2-Amino-4-(2-bicyclo[2.2.1]heptanylamino)pyrimidin-5-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B1665882.png)
